N-(3-chloro-4-methylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents attached to it, including a 3-chloro-4-methylphenyl group, a 2-methoxyphenyl group, and a carboxamide group.
Synthesis Analysis
While I don’t have the specific synthesis for this compound, it likely involves reactions that form the pyrimidine ring and subsequently attach the various substituents. This could involve condensation reactions, substitution reactions, or other types of organic chemistry reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring at its core, with the various substituents attached at the specified positions. The presence of the nitrogen atoms in the ring, the chlorine atom on the phenyl ring, the methoxy group, and the carboxamide group would all contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The nitrogen atoms in the pyrimidine ring, the chlorine atom on the phenyl ring, and the carboxamide group could all potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar groups and the aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Synthesis and Pharmacological Potential
Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar chemical structures, showing potential anti-inflammatory, analgesic, and anti-diabetic activities. For instance, compounds synthesized from related chemical structures have been screened for their COX-1/COX-2 inhibition capabilities, exhibiting notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Similarly, derivatives have been evaluated for in vitro antidiabetic activity, offering insights into potential therapeutic applications (Lalpara et al., 2021).
Antimicrobial and Cytotoxicity Studies
The synthesis of related chemical structures has led to the discovery of compounds with cytotoxic activity against cancer cells, providing a basis for the development of new anticancer drugs. Some derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer therapy (Hassan et al., 2014). Additionally, antimicrobial activity has been observed in similar compounds, suggesting their application in combating bacterial and fungal infections (Kolisnyk et al., 2015).
Material Science Applications
In the realm of material science, compounds with related structures have been utilized to synthesize polyamides and polyimides, demonstrating significant thermal stability and solubility in polar solvents. These materials could be used in the production of transparent and flexible films, indicating their potential application in various industrial and technological fields (Yang & Lin, 1994).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-11-8-9-13(10-15(11)21)23-19(25)17-12(2)22-20(26)24-18(17)14-6-4-5-7-16(14)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPLXQDMVDVERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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